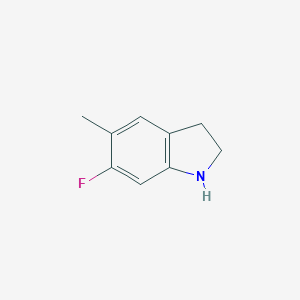

6-Fluoro-5-methylindoline

Description

Properties

CAS No. |

162100-50-7 |

|---|---|

Molecular Formula |

C9H10FN |

Molecular Weight |

151.18 g/mol |

IUPAC Name |

6-fluoro-5-methyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C9H10FN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h4-5,11H,2-3H2,1H3 |

InChI Key |

ILHXQOBTUCVYPL-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1F)NCC2 |

Canonical SMILES |

CC1=CC2=C(C=C1F)NCC2 |

Synonyms |

1H-Indole,6-fluoro-2,3-dihydro-5-methyl-(9CI) |

Origin of Product |

United States |

The Indoline Core: a Privileged Scaffold in Chemical Research

The indoline (B122111) framework, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, represents a "privileged scaffold" in medicinal chemistry. bldpharm.comgoogle.com This designation stems from its recurring presence in a multitude of natural products and synthetic molecules that exhibit significant biological activity. bldpharm.com The rigid, three-dimensional architecture of the indoline nucleus provides an excellent platform for the spatial orientation of various functional groups, enabling precise interactions with biological targets such as enzymes and receptors. bldpharm.com

The significance of the indole (B1671886) and its saturated counterpart, indoline, is underscored by their presence in a wide array of pharmaceuticals. google.com Marketed drugs containing the indole nucleus are used to treat a spectrum of conditions, highlighting the versatility of this structural motif. bldpharm.com The ability of the indole nitrogen to participate in hydrogen bonding, coupled with the hydrophobic nature of the bicyclic system, allows for a range of interactions with biological macromolecules, making it a valuable component in drug design. bldpharm.com

The Scientific Case for Investigating 6 Fluoro 5 Methylindoline

The specific substitution pattern of 6-Fluoro-5-methylindoline, featuring a fluorine atom at the 6-position and a methyl group at the 5-position, is not arbitrary. This unique combination of substituents is the result of deliberate design, aiming to modulate the physicochemical and biological properties of the parent indoline (B122111) molecule.

The introduction of a fluorine atom into organic molecules is a well-established strategy in medicinal chemistry. Fluorine's high electronegativity can significantly alter the electronic properties of the aromatic ring, influencing factors such as acidity, basicity, and metabolic stability. This can lead to enhanced binding affinity for target proteins and improved pharmacokinetic profiles.

The methyl group, on the other hand, can provide steric bulk and enhance hydrophobicity, which can also play a crucial role in molecular recognition and binding. The interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group on the indoline core creates a unique electronic environment that is of considerable interest for synthetic and medicinal chemists.

While dedicated research focusing solely on this compound is still emerging, studies on closely related analogs provide a strong rationale for its investigation. For instance, various fluorinated and methylated indoles and indolines have been explored for their potential in developing new therapeutic agents. researchgate.net

Research Objectives and Scope

Foundational Strategies for Indoline Core Construction

The construction of the indoline nucleus can be achieved through various synthetic routes, including classical annulation reactions, reductive cyclizations, and rearrangements. These methods provide access to the core bicyclic structure, which can then be further functionalized.

Classical and Contemporary Annulation Approaches for Indolines

Annulation reactions, which involve the formation of a ring onto a pre-existing structure, are a cornerstone of heterocyclic synthesis. Classical methods for indoline synthesis often begin with ortho-substituted nitroarenes. bohrium.comrsc.org For instance, the Bartoli, Reissert, and Cadogan indole (B1671886) syntheses can be adapted to produce indolines by modification of the final reaction steps. bohrium.comrsc.org

More contemporary approaches utilize transition-metal-catalyzed reactions to construct the indoline ring system. Palladium-catalyzed annulation of unactivated alkenes with trifluoroacetimidoyl chlorides provides a direct route to trifluoromethyl-containing indolines. nih.gov This method demonstrates the power of controlling regioselectivity through the choice of alkene substrate. nih.gov Another innovative strategy involves an intramolecular [4+2] cycloaddition of ynamides and conjugated enynes, which is particularly effective for creating highly substituted indolines on the benzenoid ring. nih.gov This modular approach allows for the preparation of diverse libraries of indoline derivatives. nih.gov

The table below summarizes key features of various annulation strategies for indoline synthesis.

| Annulation Strategy | Key Precursors | Catalyst/Reagents | Key Features |

| Classical Methods (e.g., Bartoli, Cadogan) | Ortho-substituted nitroarenes | Various reducing agents, PPh3 | Well-established, but can have limitations in scope and yield. bohrium.comrsc.org |

| Palladium-Catalyzed Alkene Annulation | Unactivated alkenes, Trifluoroacetimidoyl chlorides | Palladium catalysts | Provides access to trifluoromethyl-containing indolines. nih.gov |

| Intramolecular [4+2] Cycloaddition | Ynamides, Conjugated enynes | Heat | Effective for highly substituted indolines. nih.gov |

| Nickel/Photoredox Dual Catalysis | 2-Iodoaniline derivatives, Terminal alkenes | Nickel/NHC catalyst, Photoredox catalyst | General method for annulation of terminal alkenes. mit.edu |

Reductive Cyclization Pathways to the Indoline Nucleus

Reductive cyclization is a powerful strategy that typically involves the reduction of a nitro group on a substituted aromatic ring, followed by an intramolecular cyclization to form the indoline nucleus. A common approach involves the palladium-catalyzed reductive cyclization of β-nitrostyrenes using phenyl formate (B1220265) as a carbon monoxide surrogate. mdpi.com This method offers an alternative to using gaseous CO and can be optimized by adjusting reaction conditions such as temperature and the amount of base. mdpi.com

Another versatile method is the visible-light-mediated intramolecular radical cyclization of N-allyl-2-haloanilines. rsc.orgscispace.com This metal-free approach utilizes tris(trimethylsilyl)silane (B43935) (TTMSS) and proceeds via an electron-donor-acceptor (EDA) complex. rsc.orgscispace.com The reaction is tolerant of various functional groups, including those that allow for subsequent cross-coupling reactions. rsc.org

A summary of different reductive cyclization methods is provided in the table below.

| Reductive Cyclization Method | Starting Materials | Catalyst/Reagents | Key Characteristics |

| Palladium-Catalyzed Cyclization of β-Nitrostyrenes | β-Nitrostyrenes | PdCl2(CH3CN)2, Phenanthroline, Phenyl formate | Avoids the use of gaseous CO. mdpi.com |

| Visible-Light-Mediated Radical Cyclization | N-allyl-2-haloanilines | Tris(trimethylsilyl)silane (TTMSS) | Metal-free, proceeds under mild conditions. rsc.orgscispace.com |

| Double Palladium-Catalyzed Reductive Cyclization | 1,4-Dialkenyl-2,3-dinitrobenzenes | Palladium catalysts, Carbon monoxide | Enables synthesis of pyrrolo[3,2-g]indoles. nih.gov |

Indoxyl-Based Rearrangement Strategies for Indoline Synthesis

Indoxyl-based strategies offer a conceptually distinct approach to indoline synthesis. nih.gov These methods often involve the dearomatization of indoles to form indoxyl intermediates, which can then undergo rearrangements or nucleophilic additions. nih.gov One such strategy involves an aza-pinacol or aza-semipinacol rearrangement of indoxyl derivatives to provide direct access to the core structure of various indole alkaloids. nih.gov This approach utilizes the reversed reactivity of indoxyl compared to indole, offering a unique disconnection for indoline-containing heterocycles. nih.gov

Another powerful method is the dearomative Meerwein−Eschenmoser−Claisen rearrangement of 3-indolyl alcohols. uchicago.edu This rsc.orgrsc.org sigmatropic rearrangement provides efficient access to 2-substituted and 2,2-disubstituted indolines and demonstrates high chirality transfer from enantioenriched alcohol precursors. uchicago.edu

Targeted Synthesis of this compound Scaffolds

The synthesis of a specifically substituted indoline like this compound requires careful consideration of the regioselective introduction of the fluorine and methyl groups.

Regioselective Introduction of Fluorine and Methyl Substituents

The introduction of fluorine and a methyl group onto the indoline ring can be achieved through various synthetic strategies. The incorporation of fluorine is often a key step in medicinal chemistry to enhance the pharmacological properties of a molecule. mdpi.com

One approach involves starting with a pre-functionalized aniline (B41778) derivative. For example, a multi-step synthesis could begin with an appropriately substituted aniline that already contains the fluorine and methyl groups at the desired positions. Subsequent cyclization would then form the indoline ring.

Alternatively, functionalization can occur on the pre-formed indoline or indole nucleus. For instance, electrophilic aromatic substitution reactions can be used to introduce substituents, although controlling the regioselectivity can be challenging. The presence of directing groups on the indoline nitrogen or the aromatic ring can influence the position of substitution.

A palladium-catalyzed C-H functionalization strategy has been developed for the regio- and stereo-controlled synthesis of Z-β-fluorovinyl indoles at the C-2 position. rsc.org While not directly applicable to the synthesis of this compound, this highlights the potential of C-H activation for selective functionalization.

Multistep Synthetic Routes to Substituted Indolines

The synthesis of this compound is likely to involve a multistep sequence. One plausible route could start from a commercially available substituted aniline. For instance, a process for producing 6-fluoro-2-methylindole has been described starting from 4-fluoro-2-nitrophenyl acetone. google.com This intermediate can be reduced and cyclized to form the indole, which could then potentially be reduced to the indoline.

Another approach could involve the synthesis of 5-substituted indoles from anilines, which could be adapted for the synthesis of this compound. luc.edu These routes often involve the alkylation of an aniline derivative followed by an acid-catalyzed intramolecular electrophilic aromatic substitution. luc.edu

The synthesis of this compound-2,3-dione has also been reported, which could serve as a precursor to the target indoline through reduction. bldpharm.com

The following table outlines a hypothetical multi-step synthesis for this compound based on known transformations.

| Step | Reaction | Starting Material | Key Reagents | Product |

| 1 | Nitration | 4-Fluoro-3-methylacetophenone | HNO3/H2SO4 | 4-Fluoro-5-methyl-2-nitroacetophenone |

| 2 | α-Halogenation | 4-Fluoro-5-methyl-2-nitroacetophenone | Br2, HBr | 2-Bromo-1-(4-fluoro-5-methyl-2-nitrophenyl)ethan-1-one |

| 3 | Reductive Cyclization (e.g., Reissert synthesis) | 2-Bromo-1-(4-fluoro-5-methyl-2-nitrophenyl)ethan-1-one | Reducing agent (e.g., Fe/AcOH) | 6-Fluoro-5-methylindole |

| 4 | Reduction of Indole | 6-Fluoro-5-methylindole | Reducing agent (e.g., NaBH3CN, H2/Pd/C) | This compound |

Advanced Synthetic Techniques in Indoline Chemistry

The construction of the indoline core has been significantly advanced through the development of novel catalytic systems and reaction pathways. These methods offer improvements in terms of efficiency, selectivity, and substrate scope.

Metal-Catalyzed Coupling and Cyclization Reactions for Indolines

Transition metal catalysis has become a cornerstone of modern organic synthesis, and the construction of indolines is no exception. Palladium and silver catalysts, in particular, have proven to be highly effective in mediating the cyclization reactions required to form the indoline ring.

Palladium-Catalyzed Syntheses:

Palladium catalysts are widely used for their ability to facilitate a variety of bond-forming reactions. acs.orgrsc.orgscholaris.caacs.orgmdpi.comarabjchem.org One notable strategy involves the intramolecular amination of unactivated C(sp³)–H bonds. acs.org In this approach, a palladium catalyst promotes the cyclization of a suitably substituted precursor, leading to the formation of the indoline ring. For instance, 1-(tert-butyl)-2-iodobenzene derivatives can undergo palladium-catalyzed C–H activation to form a palladacycle intermediate, which is then aminated to yield the indoline product. acs.org Another versatile palladium-catalyzed method is the [4+1] annulation of (2-aminophenyl)methanols with sulfoxonium ylides, which proceeds under mild conditions. rsc.org Furthermore, palladium-catalyzed reductive cyclization of β-nitrostyrenes offers an alternative route to indoles, which can subsequently be reduced to indolines. mdpi.com The dearomatization of indoles catalyzed by palladium also provides access to functionalized indolines. scholaris.caarabjchem.org

| Catalyst/Reagent | Starting Material Type | Reaction Type | Key Features |

| Palladium(0) | 1-(tert-Butyl)-2-iodobenzene derivatives | C(sp³)–H Amination | Forms 3,3-disubstituted indolines. acs.org |

| Palladium(II)/Brønsted acid | (2-Aminophenyl)methanols and sulfoxonium ylides | [4+1] Annulation | Direct use of OH as a leaving group. rsc.org |

| Palladium(II) acetate | N-halobenzoyl o-haloaniline derivatives and phenylboronic acids | Heck Protocol | Diastereoselective synthesis of tetracyclic indolines. arabjchem.org |

| Palladium(II) | Vinyl bromides and diaziridinone | C–H Activation/Bisamination | Synthesis of a wide variety of aryl-substituted indoles. acs.org |

Silver-Catalyzed Syntheses:

Silver catalysts are often employed for their ability to activate alkynes and other unsaturated systems, facilitating cyclization reactions. researchgate.netrsc.orgnih.govrsc.orgacs.orgresearchgate.net Silver(I) salts can catalyze the intramolecular hydroamination of 2-alkynylanilines, leading to the formation of indoles which are precursors to indolines. researchgate.net These reactions can be performed under mild, atom-economical conditions. researchgate.net Silver-catalyzed domino reactions, such as an alkyne-annulation/Diels-Alder cascade, have been developed for the synthesis of complex spiro[carbazole-4,3'-indoline] derivatives. rsc.org Additionally, silver catalysis is effective for the direct functionalization of the indole ring, for example, through selanylation, which can be a step in a multi-step synthesis of functionalized indolines. rsc.orgnih.gov

| Catalyst | Starting Material Type | Reaction Type | Key Features |

| Silver(I) triflate (AgOTf) | N-tosyl-2-(but-3-en-1-yn-1-yl) aniline and methyleneindolinones | Domino Alkyne-Annulation/Diels-Alder | One-pot synthesis of complex spirooxindole molecules. rsc.org |

| Silver(I) | 2-Alkynylanilines | Intramolecular Hydroamination | Atom-efficient and proceeds under mild conditions. researchgate.net |

| Silver(I) | Pyrrole (B145914) ynols and ynones | "Back-to-Front" Indole Synthesis | Utilizes pyrrole precursors to form the indole ring. acs.org |

| Silver(I) | Indoles and diorganoyl diselenides | Direct Selanylation | High regioselectivity for C3-selanylation. rsc.orgnih.gov |

C-H Activation and Functionalization Approaches for Indoline Derivatives

Direct C-H activation has emerged as a powerful tool for the synthesis and functionalization of heterocyclic compounds, including indolines. acs.orgacs.orgmdpi.comacs.orgnih.govresearchgate.net This strategy avoids the need for pre-functionalized starting materials, making synthetic routes more efficient and atom-economical. Both palladium and ruthenium catalysts have been successfully used to mediate C-H activation/functionalization reactions for the construction of the indoline scaffold. acs.orgacs.orgmdpi.com For example, palladium-catalyzed C-H activation of vinyl bromides followed by a bisamination sequence with diaziridinone provides a direct route to a variety of substituted indoles. acs.org Ruthenium catalysts can also promote the C-H activation of imidamides with diazo compounds to afford substituted indoles. mdpi.com

The regioselective C-H functionalization of the six-membered ring of indoles is a challenging but important goal for accessing specific substitution patterns. nih.gov The use of directing groups can facilitate C-H activation at specific positions, such as C4, C5, and C7. nih.gov For instance, a pivaloyl directing group on the indole nitrogen can direct cobalt-catalyzed C(4)-H functionalization. acs.org

Photochemical and Electrochemical Cyclization Methods for Indolines

In recent years, photochemical and electrochemical methods have gained traction as sustainable and powerful alternatives for the synthesis of indolines. rsc.orgacs.orgorganic-chemistry.orgrsc.orgnih.govrsc.orgnih.govacs.orgresearchgate.netresearchgate.net These techniques often proceed under mild conditions and can offer unique reactivity compared to traditional thermal methods.

Photochemical Methods:

Photochemical approaches utilize light to initiate cyclization reactions. rsc.orgnih.govrsc.orgacs.orgresearchgate.netresearchgate.net Gold-mediated photochemical cascade cyclizations of N-aryl-allylamine derivatives with haloalkanes provide a direct route to functionalized indolines. nih.govacs.org Organophotocatalysis has also been employed for the reductive cyclization of aryl chlorides to form indolines and oxindoles using a pincer-type organic motif as the photocatalyst. rsc.orgrsc.org These light-mediated methods can be highly diastereoselective, enabling the synthesis of 2,3-substituted indolines with high control. researchgate.netresearchgate.net

Electrochemical Methods:

Electrochemical synthesis offers a green and efficient way to construct indoline rings by using electricity as a traceless oxidant or reductant. rsc.orgacs.orgorganic-chemistry.orgnih.govbohrium.com Anodic oxidation can be used for the intramolecular C(sp²)-H amination of 2-vinyl anilines to produce indolines. organic-chemistry.org This can be achieved metal-free, using iodine as a mediator. organic-chemistry.org Electrochemical methods also allow for novel transformations, such as the triamination of alkynes to form 2,3-diimino indolines. rsc.org Furthermore, ruthenium-catalyzed electrochemical dehydrogenative [3+2] annulation of anilines and alkenes provides a sustainable route to indolines with the evolution of hydrogen gas. nih.gov

| Method | Catalyst/Mediator | Starting Material Type | Key Features |

| Photochemical | Gold | N-aryl-allylamine derivatives and haloalkanes | Cascade cyclization to functionalized indolines. nih.govacs.org |

| Photochemical | Pincer-type organic motif | Aryl chlorides | Metal-free reductive cyclization. rsc.orgrsc.org |

| Electrochemical | Iodine | 2-Vinyl anilines | Metal-free intramolecular C(sp²)-H amination. organic-chemistry.org |

| Electrochemical | Ruthenium | Aniline derivatives and alkenes | Dehydrogenative [3+2] annulation with H₂ evolution. nih.gov |

| Electrochemical | Cp₂Fe | Indoles and H-P(O) compounds | Dearomatization to phosphonylated spirocyclic indolines. acs.org |

Continuous Flow Chemistry Applications in Indoline Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, including indolines, offering advantages such as enhanced safety, improved scalability, and shorter reaction times. rsc.orgnih.govmdpi.comresearchgate.netrsc.org The palladium-catalyzed reductive cyclization of o-vinylnitrobenzenes using carbon monoxide as a reductant has been successfully implemented in a continuous flow environment to produce indoles. rsc.org This method allows for efficient catalyst recovery and high yields. rsc.org Various classic indole syntheses, such as the Fischer, Hemetsberger-Knittel, and Reissert syntheses, have been adapted to continuous flow conditions, enabling rapid and high-yielding production of indole derivatives which can be precursors to indolines. mdpi.comresearchgate.net Chemo-enzymatic cascade reactions in continuous flow have also been developed for the synthesis of indole derivatives like indole-3-acetic acid. rsc.org

Derivatization Strategies for this compound Analogs

Once the core indoline scaffold is constructed, further functionalization is often necessary to access a diverse range of analogs with specific properties. Post-cyclization strategies are crucial for introducing additional functional groups and building molecular complexity.

Post-Cyclization Functionalization and Diversification of the Indoline Framework

The functionalization of the pre-formed indoline ring is a key strategy for creating libraries of analogs. acs.orgfrontiersin.orgunimi.itfigshare.com Palladium-catalyzed cross-coupling reactions are widely used to introduce aryl or other groups at various positions of the indoline ring. For instance, a post-Ugi domino Buchwald-Hartwig/Michael reaction has been used to synthesize spiro[indoline-3,2'-pyrrole]-2,5'-diones. acs.orgfrontiersin.org

Benzyne-mediated cyclization-functionalization offers another powerful method for synthesizing substituted indolines. figshare.com This approach involves the generation of a benzyne (B1209423) intermediate, which then undergoes cyclization and subsequent trapping with an electrophile to introduce a functional group in a regiospecific manner. figshare.com Gold-catalyzed reactions can also be used to functionalize the indoline nucleus, for example, through the hydroarylation of alkenes or the synthesis of spirocyclic indolines. unimi.it

The selective functionalization of specific C-H bonds on the indoline ring remains an active area of research, with the development of new catalytic systems continually expanding the toolbox for creating diverse indoline analogs.

Introduction of Diverse Substituents onto the this compound Moiety

Following a comprehensive review of available scientific literature, it has been determined that there is no specific research data detailing the introduction of diverse substituents onto the this compound scaffold. Methodologies have been documented for the functionalization of related structures, such as 6-fluoroindole (B127801), 5-methylindole, and other substituted indoline derivatives. nih.govmdpi.com However, direct and specific examples of reactions to introduce a range of substituents onto the this compound core are not present in the reviewed sources.

General strategies for the functionalization of the indoline ring often involve reactions at the nitrogen atom or on the aromatic portion of the molecule. For instance, N-alkylation or N-arylation can introduce substituents on the nitrogen, while electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions are common for modifying the benzene (B151609) ring. mdpi.comnih.gov The regioselectivity of these reactions is highly dependent on the existing substituents on the indoline core. The fluorine at the 6-position and the methyl group at the 5-position would electronically and sterically influence the outcome of such reactions.

While it is plausible to hypothesize potential reaction pathways based on the functionalization of analogous compounds, providing such information would be speculative and would not adhere to the requirement of presenting detailed and verified research findings specifically for this compound. The available literature focuses on the synthesis and reactions of isomers or related fluorinated and methylated indoles and indolines, but not the precise compound of interest for this section. nih.govgoogle.com Therefore, a detailed, evidence-based account with specific examples and data tables for the introduction of diverse substituents onto the this compound moiety cannot be constructed at this time.

Mechanistic Investigations of Reaction Pathways Involving this compound

Detailed mechanistic studies specifically on this compound are not extensively documented in publicly available literature. However, the reaction pathways can be inferred from studies of related substituted indolines and indoles. researchgate.netsmolecule.comvulcanchem.com

Mechanistic investigations into the reactions of indoline derivatives often employ a combination of experimental and computational methods. bohrium.com Experimental approaches may include kinetic studies to determine reaction rates under various conditions, and isotopic labeling to trace the path of atoms throughout a reaction. researchgate.net Computational studies, particularly using Density Functional Theory (DFT), are instrumental in mapping potential energy surfaces, identifying transition states, and calculating the activation energies for different proposed reaction pathways. bohrium.comnih.gov These computational models help in understanding the regiochemical and stereochemical outcomes of reactions. nih.gov

For instance, in reactions like electrophilic aromatic substitution, the mechanism would involve the formation of a sigma complex (arenium ion). The stability of this intermediate, which is influenced by the electronic effects of the fluoro and methyl substituents, would determine the regioselectivity of the reaction. Similarly, for reactions involving the nitrogen atom, such as N-alkylation or N-acylation, the mechanism would proceed through the nucleophilic attack of the nitrogen lone pair on an electrophile.

In the context of more complex transformations, such as cycloaddition reactions, mechanistic studies have elucidated the involvement of various intermediates. bohrium.comnih.gov For example, dearomative (3+2) cycloadditions of indoles, a related class of compounds, have been shown to proceed through the formation of O-bound intermediates, with the regiochemical and stereochemical outcomes being kinetically and thermodynamically controlled. nih.gov While indoline itself is not aromatic, the principles of controlling stereochemistry through the careful selection of catalysts and reaction conditions are transferable. researchgate.netcdnsciencepub.com

Influence of Fluorine and Methyl Substituents on Indoline Reactivity

The reactivity of the this compound molecule is a direct consequence of the electronic and steric properties of the fluorine and methyl groups attached to the benzene portion of the indoline ring.

The electronic nature of the substituents on the aromatic ring plays a crucial role in the reactivity of the indoline system. The methyl group at the 5-position is an electron-donating group (EDG) through an inductive effect and hyperconjugation. This increases the electron density of the benzene ring, making it more susceptible to electrophilic attack.

Steric hindrance from the methyl group at the 5-position and the fluorine atom at the 6-position can influence the regioselectivity of reactions by impeding the approach of reactants to adjacent positions. For electrophilic aromatic substitution, the incoming electrophile will preferentially attack the positions least sterically hindered.

The substituents also act as regiodirecting groups. The methyl group is an ortho, para-director, while the fluorine atom is also an ortho, para-director. In this compound, the positions on the aromatic ring are C4 and C7. The directing effects of the substituents would need to be considered in concert. The C4 position is ortho to the methyl group and meta to the fluorine atom. The C7 position is ortho to the fluorine atom and meta to the methyl group. The directing effects of these groups, combined with steric considerations, will determine the final substitution pattern.

Selectivity in Functionalization of the Indoline Ring System

Achieving selectivity in the functionalization of the indoline ring is a key challenge in the synthesis of complex molecules. This includes controlling where a new functional group is introduced (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity).

In electrophilic aromatic substitution reactions of substituted indolines, the position of substitution on the benzene ring is governed by the combined directing effects of the existing substituents and the nitrogen atom of the indoline ring. acs.org For this compound, electrophilic attack is anticipated to occur at the C7 or C4 positions. The C7 position is ortho to the activating amino group (part of the indoline ring) and the fluorine atom, and meta to the methyl group. The C4 position is ortho to the methyl group and para to the amino group, but meta to the fluorine. The precise outcome would likely depend on the specific electrophile and reaction conditions. For instance, in superacid, indolines have been shown to undergo regioselective trifluoromethylation at the 6-position (indole numbering), which corresponds to the C7 position in this case. researchgate.net

Nucleophilic reactions on the indoline ring are less common on the benzene portion unless it is activated by strongly electron-withdrawing groups. The nitrogen atom of the indoline ring, however, is nucleophilic and readily participates in reactions such as N-alkylation, N-acylation, and N-arylation.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Directing Effect of -NH- (Indoline) | Directing Effect of -CH₃ | Directing Effect of -F | Predicted Outcome |

|---|---|---|---|---|

| C4 | para | ortho | meta | Potentially favored |

| C7 | ortho | meta | ortho | Potentially favored |

Many biologically active molecules derived from indoline are chiral, making stereochemical control in their synthesis crucial. researchgate.net When a new stereocenter is created during a reaction, controlling the stereochemistry can often be achieved through the use of chiral catalysts, auxiliaries, or reagents. researchgate.net

For example, in reactions involving the formation of a new bond at a carbon atom adjacent to the nitrogen (the C2 or C3 position of the parent indole), diastereoselective outcomes can be achieved. nih.gov While the pyrrolidine (B122466) ring of indoline is saturated, it is not planar, and its conformation can influence the stereochemical course of reactions. The nitrogen atom itself can be a stereocenter if it is part of a rigid polycyclic system or if its inversion is restricted. researchgate.net

In cycloaddition reactions, the stereochemistry of the product is often dictated by the geometry of the reactants and the mechanism of the reaction. cdnsciencepub.com For instance, photochemical [2+2] cycloadditions involving indole derivatives have been shown to proceed through triplet 1,4-biradical intermediates, with the stereochemistry of the products providing insight into the reaction mechanism. cdnsciencepub.com Similar principles of stereochemical control would apply to analogous reactions with indolines.

Advanced Organic Transformations Involving the Indoline Moiety

The indoline scaffold is a privileged structural motif in a vast array of natural products and synthetic molecules with significant biological activity. Consequently, the development of sophisticated synthetic methodologies to construct and functionalize this heterocyclic system is a major focus of contemporary organic chemistry. This article explores advanced organic transformations centered on the indoline moiety, with a specific focus on the potential reactivity of this compound. The discussions will cover cascade and tandem reactions for its construction and modification, rearrangement chemistry to alter its core structure, and its engagement in photochemical transformations.

Rearrangement Chemistry (e.g., Aza-Pinacol, Aza-Semipinacol) for Indoline Skeletons

Rearrangement reactions provide a powerful strategy for skeletal reorganization, enabling the conversion of one molecular framework into another, often more complex, one. researchgate.net For indoline chemistry, aza-pinacol and aza-semipinacol rearrangements are particularly valuable for accessing derivatives with quaternary stereocenters at the C2 or C3 position, which are common features in bioactive natural products. researchgate.netsemanticscholar.org

The aza-semipinacol rearrangement of indoline derivatives can be triggered under acidic conditions. semanticscholar.org For example, indoline structures with a C2-quaternary stereocenter, formed via a Pd-catalyzed spiroannulation, can undergo a stereospecific aza-semipinacol rearrangement to yield indolenine products bearing a C3-quaternary stereocenter. semanticscholar.org This divergent approach allows access to two different classes of dearomatized indole derivatives from a common precursor. researchgate.netsemanticscholar.org The migratory aptitude of the groups at the C2 position can be controlled, offering further synthetic flexibility. semanticscholar.org

The first catalytic enantioselective aza-pinacol rearrangement was achieved using a chiral phosphoric acid catalyst. This reaction proceeds through a highly organized transition state to produce indoline structures with high enantioselectivity. researchgate.net The utility of this method has been showcased in the asymmetric synthesis of a key intermediate for the natural product minfiensine. researchgate.net

For a hypothetical this compound derivative undergoing such a rearrangement, the electronic properties of the substituted benzene ring would play a role in stabilizing any charged intermediates, potentially influencing the reaction rate and the selectivity of the migrating group.

Table 2: Aza-Pinacol and Aza-Semipinacol Rearrangements in Indoline Chemistry

| Rearrangement Type | Trigger/Catalyst | Substrate Type | Product Feature | Significance |

| Aza-Semipinacol | Acidic Conditions | Indolines with C2-quaternary stereocenter | Indolenines with C3-quaternary stereocenter | Divergent synthesis of regioisomeric products. semanticscholar.org |

| Catalytic Enantioselective Aza-Pinacol | Chiral Phosphoric Acid | Aza-ortho-xylylene intermediate precursors | Chiral Indoline Structures | Asymmetric synthesis of complex natural product intermediates. researchgate.net |

This table summarizes key rearrangement reactions involving the indoline skeleton. These represent potential transformations for derivatives of this compound.

Photochemical Reactions of Indoline Derivatives (e.g., Photodimerization)

Photochemical reactions utilize light as a traceless reagent to access excited states of molecules, enabling transformations that are often difficult or impossible to achieve under thermal conditions. For indole and indoline derivatives, photochemical reactions, particularly cycloadditions, represent a powerful tool for rapidly constructing complex, three-dimensional polycyclic structures. rsc.orgsemanticscholar.org

Visible-light-induced dearomatization of indole derivatives can lead to divergent reaction pathways. rsc.org In the absence of certain additives, a photocatalyst like Ir(ppy)₃ can act as an energy transfer catalyst, promoting the dearomative dimerization of indoles to form cyclobutane-fused pentacyclic scaffolds. rsc.org This [2+2] photodimerization is a known reaction for indole derivatives. biosynth.com

Furthermore, visible-light-induced intramolecular double dearomative cycloadditions of arenes have been developed. nih.gov These reactions can proceed via a [4+2] or [2+2] pathway, affording a wide range of structurally diverse polycyclic indoline derivatives in high yields and with excellent diastereoselectivity. nih.gov This method avoids the use of harsh UV irradiation typically required for arene photodimerization. nih.gov The success of these reactions is often dependent on the electronic properties of the indole ring; for instance, both 6-methoxy (electron-donating) and 6-chloro (electron-withdrawing) substituted indoles have been shown to be viable substrates in certain photocatalytic reactions. rsc.org This suggests that this compound would likely be a suitable substrate for similar transformations.

Table 3: Photochemical Transformations of Indole/Indoline Derivatives

| Reaction Type | Conditions | Substrate Class | Product Type | Key Features |

| Dearomative Dimerization | Visible light, Ir(ppy)₃ photocatalyst | Indole derivatives | Cyclobutane-fused polycycles | Divergent synthesis, energy transfer mechanism. rsc.org |

| Intramolecular Double Dearomative Cycloaddition | Visible light, photocatalyst | Indoles tethered to arenes | Polycyclic indoline derivatives | High yields and diastereoselectivity via [4+2] or [2+2] pathways. nih.gov |

| Intramolecular [2+2] Cycloaddition | Visible light, photocatalyst | N-alkenoylindoles | Cyclobutane-fused polycyclic indolines | High diastereoselectivity, applicable to late-stage skeletal diversification. researchgate.net |

This table highlights key photochemical reactions for creating complex structures from indole precursors, which are mechanistically relevant for potential reactions of this compound.

Advanced Spectroscopic and Structural Elucidation of 6 Fluoro 5 Methylindoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For fluorinated indoline (B122111) derivatives, ¹H, ¹³C, and ¹⁹F NMR are critical for confirming the molecular structure.

¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a hypothetical ¹H NMR spectrum of 6-fluoro-5-methylindoline, one would expect to see distinct signals for the aromatic protons, the protons of the indoline ring, and the methyl group protons. The coupling between adjacent protons would provide valuable information about their relative positions. For instance, in related indoline structures, the protons on the heterocyclic ring typically appear as triplets.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. For this compound, one would expect to see signals for the carbons of the benzene (B151609) ring, the indoline ring, and the methyl group. The carbon attached to the fluorine atom would exhibit a characteristic splitting pattern due to C-F coupling.

¹⁹F NMR is particularly important for fluorinated compounds. It provides a direct method to confirm the presence and chemical environment of the fluorine atom. The chemical shift of the fluorine signal is highly sensitive to its position on the aromatic ring and the nature of other substituents. For 6-fluoro substituted indoles, the ¹⁹F NMR chemical shift is expected in a specific range, which helps in confirming the positional isomerism.

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |

| 5-Fluoro-1-methylindoline-2,3-dione | ¹H | CDCl₃ | 7.34 (dd, J = 8.6, 2.7 Hz, 1H), 7.30 (dd, J = 6.5, 2.5 Hz, 1H), 6.87 (dd, J = 8.5, 3.6 Hz, 1H), 3.25 (s, 3H) rsc.org |

| 5-Fluoro-1-methylindoline-2,3-dione | ¹³C | CDCl₃ | 182.73, 160.57, 158.07, 147.0, 120.2, 118.9, 116.1, 110.1, 26.6 rsc.org |

| 6-Fluoro-3-methyl-1H-indole | ¹⁹F | C₆D₆ | Not Specified wiley-vch.de |

Vibrational Spectroscopy for Molecular Characterization (e.g., FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR spectroscopy is used to identify characteristic bond vibrations. For a this compound derivative, one would expect to see absorption bands corresponding to:

N-H stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations of the aromatic and aliphatic parts of the molecule around 2850-3100 cm⁻¹.

C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

C-F stretching vibrations, which are typically strong and found in the 1000-1400 cm⁻¹ region.

C-N stretching vibrations around 1250-1350 cm⁻¹.

In a study of related indole (B1671886) derivatives, FT-IR spectroscopy was used to identify key functional groups, with characteristic peaks observed for N-H, C-H, and other bond vibrations. beilstein-journals.org

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and can be useful for characterizing the carbon backbone and aromatic ring vibrations.

| Compound | Technique | Wavenumber (ν, cm⁻¹) | Assignment |

| Derivative of 6-fluoroindole (B127801) | IR (ATR) | 3354 | N-H stretch |

| 2918 | C-H stretch | ||

| 1589, 1492, 1460 | Aromatic C=C stretch | ||

| 1151, 1138 | C-F stretch related |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Cleavage of the indoline ring and loss of small molecules or radicals would lead to characteristic fragment ions, helping to piece together the structure of the parent molecule. For instance, the loss of a methyl group or a fluorine atom would result in specific mass losses that can be identified.

In the characterization of various indole derivatives, HRMS has been used to confirm the calculated molecular formulas with high accuracy. rsc.orgrsc.org

| Compound | Ionization Mode | Calculated m/z | Found m/z |

| Derivative of 6-fluoroindole | ESI-TOF | 326.0623 [M-Na] | 326.0621 beilstein-journals.org |

| C₁₈H₁₃BrIN₅ | ESI | 505.9471 [M+H]⁺ | 505.9469 rsc.org |

Electronic Spectroscopy for Understanding Electronic Transitions (e.g., UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λ_max) is characteristic of the chromophore system.

For this compound, the indole nucleus acts as the primary chromophore. The substitution pattern on the benzene ring, including the fluorine and methyl groups, will influence the energy of the electronic transitions and thus the λ_max values. The introduction of a fluorine atom can cause a shift in the absorption spectrum. rug.nl The two lowest energy electronic transitions in indoles are referred to as the ¹Lₐ and ¹Lₑ states, and their relative energies can be affected by substitution. nih.govresearchgate.net

Studies on substituted indoles have shown that the absorption and emission spectra are sensitive to the position of substituents. nih.gov For example, the UV absorption spectra of 5-fluoroindole (B109304) and 6-fluoroindole show distinct features that can be used to differentiate them. rug.nl

| Compound | Solvent | λ_max (nm) |

| 5-Hydroxyindole | Cyclohexane | ~295, ~270 |

| 6-Hydroxyindole | Cyclohexane | ~285, ~265 |

X-ray Crystallography for Solid-State Structure Determination

To perform X-ray crystallography, a single crystal of the compound of sufficient size and quality is required. The diffraction pattern of X-rays passing through the crystal is used to calculate the electron density map, from which the positions of the atoms can be determined.

| Compound | Crystal System | Space Group | Key Structural Features |

| A fluorinated isatin (B1672199) derivative (3f) | Not specified | Not specified | Data collected on a Bruker D8 QUEST mdpi.com |

| A fluorinated isatin derivative (4c) | Not specified | Not specified | Structure solved by direct methods and refined using SHELX mdpi.com |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. ambeed.com By comparing the retention factor (R_f) of the sample to that of a standard, one can qualitatively assess its identity and purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be suitable for assessing its purity. The retention time of the compound would be a characteristic property under specific chromatographic conditions. The use of a diode-array detector (DAD) would also provide the UV spectrum of the compound as it elutes, further aiding in its identification.

| Technique | Stationary Phase | Mobile Phase | Purpose |

| TLC | Silica gel F254 | Ethyl acetate/petroleum ether | Reaction monitoring, Purity check ambeed.com |

| HPLC | C18 | Acetonitrile/water gradient | Purity assessment |

Theoretical and Computational Investigations of 6 Fluoro 5 Methylindoline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems. These methods allow for a detailed analysis of the electronic structure, which governs the chemical and physical properties of 6-fluoro-5-methylindoline.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine the most stable molecular geometry by finding the minimum energy conformation. dergipark.org.trresearchgate.net This process of geometry optimization provides precise bond lengths and angles.

Once the optimized geometry is obtained, vibrational frequency analysis is performed. researchgate.net These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of the chemical bonds. nih.govresearchgate.net The theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific molecular motions. researchgate.net For instance, the characteristic stretching frequencies for C-F, C-N, and aromatic C-H bonds can be identified. Such analyses have been successfully applied to related indole (B1671886) derivatives, providing a reliable framework for understanding the vibrational properties of this compound. researchgate.netresearchgate.net

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of accuracy for characterizing the electronic structure. acs.org For fluoroindoles, ab initio calculations have been instrumental in determining properties like ionization potentials and the nature of electronically excited states. nih.govebi.ac.uk These calculations offer a detailed picture of the electron distribution and orbital energies within the molecule, which is fundamental to understanding its reactivity and spectroscopic behavior. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. dergipark.org.tr A smaller gap suggests that the molecule is more reactive and can be more easily excited. nih.gov

For substituted indolines, FMO analysis reveals how different functional groups affect the electronic properties. dergipark.org.tr In this compound, the electron-withdrawing fluorine atom and the electron-donating methyl group will influence the energies of the HOMO and LUMO. This analysis helps in predicting the sites susceptible to electrophilic and nucleophilic attack. crimsonpublishers.com Computational studies on similar molecules have shown that such substitutions can significantly alter the HOMO-LUMO gap and thus the molecule's reactivity. dergipark.org.tr

Table 1: Representative Frontier Molecular Orbital Data for Substituted Indolines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Indoline (B122111) | -5.58 | -0.15 | 5.43 |

| 5-Fluoroindoline | -5.69 | -0.28 | 5.41 |

| 5-Methylindoline | -5.45 | -0.11 | 5.34 |

Note: The data in this table is illustrative and based on typical values for related compounds. Actual values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping of Indoline Compounds

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. crimsonpublishers.com The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack) in different colors. crimsonpublishers.comresearchgate.net

For indoline derivatives, MEP analysis helps to identify the most likely sites for intermolecular interactions. researchgate.netresearchgate.net In this compound, the electronegative fluorine atom would create a region of negative potential, while the hydrogen atoms of the amine group would be associated with positive potential. crimsonpublishers.com This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes.

Spectroscopic Parameter Prediction using Computational Models (e.g., NMR Shielding, UV-Vis Transitions)

Computational models are widely used to predict various spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is often employed to calculate chemical shifts (¹H and ¹³C). beilstein-journals.org These theoretical predictions can be compared with experimental NMR data to aid in the structural elucidation of the molecule. beilstein-journals.orgdergipark.org.tr

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. nih.govnih.gov The calculations provide information about the wavelength of maximum absorption (λmax) and the oscillator strength of the transitions. nih.gov For fluoroindoles, these calculations can help to understand how the fluorine substituent influences the electronic absorption spectrum. nih.gov

Table 2: Predicted Spectroscopic Data for a Hypothetical this compound

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) - H on N | ~3.5 |

| ¹³C NMR Chemical Shift (ppm) - C-F | ~155-160 |

| UV-Vis λmax (nm) | ~290-310 |

Note: These are estimated values based on data for similar compounds and would need to be confirmed by specific calculations for this compound.

Studies on Electronic Excited States and Transition Dipole Moments (e.g., L_a/L_b mixing in fluoroindoles)

The electronic excited states of indole and its derivatives are often labeled as Lₐ and Lₑ, which differ in the orientation of their transition dipole moments (TDM). acs.orgnih.gov The mixing of these states can be significantly influenced by the position of substituents on the indole ring. acs.orgnih.gov

For fluoroindoles, studies have shown that the position of the fluorine atom can dramatically alter the character of the lowest excited singlet state (S₁). acs.orgnih.gov For example, in 5-fluoroindole (B109304), the S₁ state is predominantly of Lₑ character. nih.gov However, moving the fluorine to the 6-position, as in 6-fluoroindole (B127801), leads to significant mixing of the Lₐ and Lₑ states. acs.orgnih.gov This mixing has a profound effect on the orientation of the TDM and the molecule's photophysical properties. researchgate.netacs.orgnih.gov Understanding these excited-state dynamics is crucial for applications involving fluorescence and photochemistry.

Mechanistic Studies and Reaction Pathway Predictions via Computational Methods

Computational chemistry serves as a powerful tool for elucidating the intricate details of chemical reactions, offering a window into transient states and reaction energetics that are often difficult to capture experimentally. For the synthesis and functionalization of indoline scaffolds, such as in the formation of this compound, these methods can predict the most likely reaction pathways.

Mechanistic studies often employ quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations to map out potential energy surfaces. acs.org These calculations can determine the energies of reactants, transition states, and products, thereby predicting the feasibility and kinetics of a proposed reaction step. For instance, in reactions involving C-H bond functionalization on indole or indoline rings, computational models can help understand the role of catalysts, such as iron porphyrin complexes, in facilitating the transformation. researchgate.net A plausible reaction pathway can be proposed and validated through these computational experiments. thieme-connect.com

Key aspects investigated through these methods include:

Transition State Analysis: Identifying the geometry and energy of transition states to understand the activation barriers of a reaction.

Reaction Energetics: Calculating the change in enthalpy and Gibbs free energy to determine if a reaction is thermodynamically favorable.

Catalyst-Substrate Interactions: Modeling how a catalyst, like those based on rhodium or iron, interacts with the indoline precursor to lower the activation energy. researchgate.net

Stereoselectivity Prediction: In cases where chiral centers are formed, computational models can predict the diastereomeric or enantiomeric outcome of a reaction, as demonstrated in studies of stereospecific insertions into cyclopropanones to form complex heterocyclic systems. acs.org

For example, a proposed mechanism for a reaction can be supported by computational evidence that aligns with experimental observations, such as the outcomes of reactions conducted with radical scavengers like TEMPO. researchgate.netthieme-connect.com

In Silico Screening and Ligand-Target Chemical Interaction Modeling for Indoline Scaffolds

The indoline scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. mdpi.comnih.gov In silico screening methods are essential for rapidly evaluating large virtual libraries of indoline derivatives against specific biological targets, thereby prioritizing compounds for synthesis and experimental testing. nih.govnih.gov This computational funneling approach saves significant time and resources in drug discovery.

Molecular docking is a primary computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein or nucleic acid. erpublications.comrsc.org For indoline scaffolds, docking studies can reveal how derivatives might bind to the active sites of various enzymes or receptors. rsc.orgmdpi.com

The process involves placing the ligand (e.g., a derivative of this compound) into the binding site of a target protein whose three-dimensional structure is known. An algorithm then samples numerous possible conformations and orientations of the ligand, assigning a score to each based on a scoring function that estimates binding affinity (often expressed in kcal/mol). mdpi.com

Studies on various indole and indoline derivatives have demonstrated their potential to interact with a wide range of biological targets. mdpi.comnih.gov Key interactions governing the binding often include hydrogen bonds, hydrophobic interactions, and π-π stacking, which the electron-rich aromatic structure of the indoline core is well-suited to form. mdpi.com For example, docking studies have revealed that indole derivatives can form crucial hydrogen bonds with key residues like Gln131 and Asn132 in the active site of CDK-5 or interact with residues such as Cys773 and Asp776 in the EGFR target. mdpi.com The binding affinity of a compound is often compared to a known standard or reference drug. rsc.orgnih.gov

Table 1: Illustrative Molecular Docking Results for Indoline/Indole Scaffolds Against Various Targets

| Indoline/Indole Derivative Class | Protein Target | Example Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Indole-curcumin derivatives | CDK-5 | -8.34 | Gln131, Asn132 | mdpi.com |

| Azine-indole hybrids | HCK protein | -13.42 | Not specified | mdpi.com |

| Isoxazole-indole derivatives | Estrogen Receptor α (1ERR) | Not specified | Arg 394, Glu 353, Asp 351 | nih.gov |

| Indoloquinolizidine derivatives | Antimicrobial peptide Btd-2 | Not specified | Not specified | thesciencein.orgresearchgate.net |

| Isatin-thiazole derivatives | Candida albicans enzyme (1ea1) | -7.3 | Not specified | rdd.edu.iq |

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govtandfonline.com This technique is crucial for assessing the stability of the docked pose and analyzing the intricate network of intermolecular interactions. rsc.orgnih.gov

In a typical MD simulation, the docked complex is placed in a simulated physiological environment (a box of water molecules and ions). The forces on each atom are calculated, and Newton's laws of motion are applied to predict how the atoms will move over a short time step. espublisher.com Repeating this process millions of times generates a trajectory that reveals the complex's dynamic behavior over nanoseconds or even microseconds. nih.gov

Key analyses from MD simulations include:

Root-Mean-Square Deviation (RMSD): This metric tracks the deviation of the protein and ligand backbone atoms from their initial docked positions. A stable plateau in the RMSD graph over time suggests that the complex is stable. nih.gov

Interaction Stability: MD simulations can confirm whether key interactions predicted by docking, such as hydrogen bonds, are maintained throughout the simulation. nih.gov

Binding Free Energy Calculation: Advanced methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the MD trajectory to provide a more accurate estimation of the binding free energy, refining the predictions from docking scores. nih.govespublisher.com

For indoline scaffolds, MD simulations have been used to confirm the stability of their complexes with targets like the MAO-B enzyme and various proteases, ensuring that the computationally predicted binding mode is physically reasonable and stable over time. tandfonline.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.comd-nb.info For a series of indoline derivatives, QSAR models can predict the activity of new, unsynthesized compounds and provide insights into which structural features are most important for activity. d-nb.infopharmacophorejournal.com

The QSAR process involves several steps:

Data Set Collection: A series of indoline derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. d-nb.infoarchivepp.com

Descriptor Calculation: For each molecule, a set of numerical values known as "molecular descriptors" is calculated. These descriptors represent various physicochemical properties, such as steric (size, shape), electronic (charge distribution), and hydrophobic characteristics. bohrium.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Support Vector Machines (SVM), are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). archivepp.com

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal validation techniques and an external test set of compounds that were not used in the model's creation. pharmacophorejournal.comarchivepp.com

A robust QSAR model for an indoline series can guide the design of more potent compounds by indicating whether, for example, increasing hydrophobicity or adding a hydrogen bond donor at a specific position is likely to improve activity. pharmacophorejournal.combohrium.com

Table 2: Example of Descriptors Used in QSAR Studies of Indole/Indoline Derivatives

| Descriptor Type | Example Descriptor | Property Represented | Reference |

|---|---|---|---|

| Constitutional | Mp | Molecular path count | archivepp.com |

| 2D Autocorrelations | MATS6e | Moran autocorrelation - lag 6 / weighted by atomic Sanderson electronegativities | archivepp.com |

| GETAWAY | GATS8e | Geary autocorrelation - lag 8 / weighted by atomic Sanderson electronegativities | archivepp.com |

| 3D-MoRSE | Mor22v | 3D-Molecule Representation of Structures based on electron diffraction - signal 22 / weighted by atomic van der Waals volumes | archivepp.com |

| Molecular Properties | MLOGP | Moriguchi octanol-water partition coefficient (hydrophobicity) | archivepp.com |

| Quantum Chemical | GATS8p | Geary autocorrelation - lag 8 / weighted by atomic polarizabilities | bohrium.com |

Advanced Applications and Chemical Utility of 6 Fluoro 5 Methylindoline

Role as a Versatile Synthetic Building Block for Complex Organic Molecules

6-Fluoro-5-methylindoline serves as a valuable starting material in organic synthesis due to its inherent reactivity and the unique electronic characteristics imparted by the fluorine and methyl substituents. The indoline (B122111) core itself is a privileged scaffold, frequently found in biologically active molecules and pharmaceuticals. polimi.itnih.gov The presence of a fluorine atom at the 6-position and a methyl group at the 5-position provides chemists with specific handles to guide reactions and construct more complex molecular architectures.

The synthesis of functionalized polycyclic fused indoline frameworks, which are central to many natural products and pharmaceutical agents, often relies on the strategic use of substituted indolines. polimi.itacs.org Methodologies such as dearomatization of indoles via cycloaddition reactions offer a reliable pathway to convert these planar aromatic precursors into structurally intricate and stereochemically rich ring systems. acs.org The specific substitution pattern of this compound can influence the regio- and diastereoselectivity of such cycloadditions, allowing for the controlled synthesis of desired products. polimi.it

Furthermore, the indoline nucleus is amenable to a variety of chemical transformations, including electrophilic substitution reactions on the benzene (B151609) ring and reactions at the pyrrole (B145914) ring. researchgate.net The electron-withdrawing nature of the fluorine atom can direct incoming electrophiles to specific positions, while the methyl group can also influence reactivity. This controlled reactivity makes this compound a key intermediate for creating diverse libraries of compounds for various research applications.

Development of Novel Materials with Specific Electronic or Photonic Properties Based on Indoline Derivatives

The unique electronic properties of indoline derivatives, particularly those with tailored substituents like this compound, make them promising candidates for the development of advanced materials. The indole (B1671886) and indoline frameworks are known to possess interesting photophysical characteristics that can be fine-tuned through chemical modification. researchgate.netacs.org

Organic Electronics and Photonic Device Applications

Organic electronics and photonics are rapidly growing fields that utilize carbon-based materials in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). acs.orgresearchgate.net The performance of these devices is heavily dependent on the electronic properties of the organic materials used. acs.org Indoline derivatives have been explored for their potential in these applications due to their tunable electronic structures. smolecule.com

The introduction of a fluorine atom, as in this compound, can significantly impact the electronic energy levels (HOMO and LUMO) of the molecule. This, in turn, affects charge injection and transport properties, which are crucial for efficient device operation. Theoretical and experimental studies on similar fluorinated indole derivatives have shown that such substitutions can lead to desirable electronic characteristics for applications in dye-sensitized solar cells (DSSCs) and other optoelectronic devices. acs.org The ability to engineer the molecular structure allows for the "fine-tuning" of the material's properties to match the requirements of specific device architectures. acs.org

Sensor Technology Utilizing Indoline Frameworks

The inherent fluorescence and electronic properties of indoline-based scaffolds make them attractive for the development of chemical sensors. researchgate.net These sensors can be designed to detect a wide range of analytes, including metal ions and organic molecules. The principle behind their operation often involves a change in the fluorescence or electronic signal of the indoline framework upon interaction with the target analyte.

Indole-based chemosensors have been developed for the detection of various ions, such as Cu²⁺ and Ni²⁺. researchgate.net The design of these sensors often involves incorporating a receptor unit that can selectively bind to the target analyte, which then perturbs the electronic structure of the indoline fluorophore, leading to a detectable signal. The substituents on the indoline ring, such as the fluoro and methyl groups in this compound, can influence the sensitivity and selectivity of the sensor. Furthermore, indoline derivatives can be incorporated into more complex sensing platforms, such as those based on metal-organic frameworks (MOFs), to enhance their performance. researchgate.netacs.orgmdpi.com

Nonlinear Optical (NLO) Material Research with Indole/Indoline Systems

Nonlinear optical (NLO) materials are crucial for a variety of photonic applications, including frequency conversion, optical switching, and telecommunications. arxiv.orgresearchgate.net Organic molecules with extended π-conjugated systems and strong intramolecular charge transfer characteristics are often excellent candidates for NLO materials. researchgate.netarxiv.org

Indole and its derivatives have been identified as a promising class of NLO materials due to the ease with which their structures can be modified to enhance their NLO properties. researchgate.netarxiv.org The presence of electron-donating and electron-accepting groups within the molecule can lead to a large second-order hyperpolarizability (β), a key parameter for NLO activity. arxiv.org The substitution pattern of this compound, with its electron-withdrawing fluorine and electron-donating methyl group, could potentially be exploited to create molecules with significant NLO responses. Research in this area involves both the synthesis of novel indole/indoline derivatives and computational studies to predict their NLO properties. researchgate.netacs.orgarxiv.org

Chemical Scaffolds for Investigating Biological Systems and Molecular Interactions

The indoline scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a vast number of biologically active compounds. nih.govresearchgate.net Its versatility allows for the creation of diverse chemical libraries to probe biological systems and understand molecular interactions.

Design and Synthesis of Chemically Diverse Indoline-Based Scaffolds for Chemical Biology

Chemical biology relies on the use of small molecules to study and manipulate biological processes. The design and synthesis of chemically diverse scaffolds are essential for identifying new probes and potential drug candidates. The indole nucleus is considered a "privileged scaffold" because it can be readily modified to interact with a wide range of biological targets. nih.gov

Exploration of Specific Chemical Interaction Modes with Biological Targets (e.g., enzymes, receptors)

The inherent chemical properties of the this compound scaffold make it a valuable building block in the design of biologically active molecules. While direct research on the specific interactions of this compound with biological targets is limited in publicly available literature, the interaction modes of structurally similar fluorinated and methylated indole and indoline derivatives have been investigated against various enzymes and receptors. These studies provide insights into the potential biological targets and interaction mechanisms for compounds containing this particular structural motif.

The introduction of a fluorine atom at the 6-position and a methyl group at the 5-position of the indoline ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are known to affect how a molecule binds to and interacts with the active sites of enzymes and the binding pockets of receptors.

Enzyme Inhibition

The indoline scaffold is a common feature in many enzyme inhibitors. The specific substitution pattern of this compound suggests its potential to interact with various enzyme classes.

Tankyrase Inhibition: Tankyrases (TNKS-1 and TNKS-2) are enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family and are considered promising targets for cancer therapy due to their role in the Wnt signaling pathway. nih.gov While specific inhibitory data for this compound against tankyrases is not available, structurally related heterocyclic compounds have been explored as inhibitors. For instance, flavones and 2-(4-trifluoromethylphenyl)-7,8-dihydro-3H-thiopyranopyrimidin-4-one (XAV939) have been identified as tankyrase inhibitors. nih.govbath.ac.uk The development of potent and selective inhibitors often involves modifying core heterocyclic structures, and the indoline scaffold present in this compound is a candidate for such explorations. The fluorine and methyl substituents can modulate binding affinity and selectivity within the enzyme's active site.

Bacterial Enzyme Inhibition (Quorum Sensing): Indole and its derivatives are known to interfere with quorum sensing (QS) in various bacterial pathogens. QS is a cell-to-cell communication process that regulates virulence factor production, and its inhibition is a key strategy for developing anti-pathogenic agents. Studies on Serratia marcescens have shown that substituted indoles, including 5-fluoroindole (B109304), 6-fluoroindole (B127801), and 7-methylindole, can significantly suppress the production of virulence factors such as proteases and lipases. nih.gov This inhibition is achieved by interfering with the QS system, possibly by preventing the binding of signaling molecules to their cognate receptors. nih.gov Although this compound was not specifically tested, the documented activity of its isomers suggests it could exhibit similar inhibitory effects on bacterial enzymes regulated by quorum sensing. nih.govresearchgate.net

| Compound | Enzyme Activity Inhibition | Organism | Concentration |

| 6-Fluoroindole | Protease & Lipase | Serratia marcescens | 1 mM |

| 7-Methylindole | Protease & Lipase | Serratia marcescens | 1 mM |

| 5-Fluoro-2-methylindole | Lipase | Serratia marcescens | 1 mM |

Receptor Binding

The indoline nucleus is a key pharmacophore for ligands of various receptors, and its fluorination and methylation can fine-tune binding affinities and selectivities.

Cannabinoid Receptor Binding: Cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors that are important therapeutic targets for a range of conditions. Research into diindolylmethanes (DIMs) has revealed that fluorinated indole derivatives can exhibit significant binding affinity for these receptors. beilstein-journals.org Although these are more complex molecules than this compound, the data highlights the compatibility of the fluorinated indole scaffold with the cannabinoid receptor binding sites. For example, unsymmetrical DIMs bearing a 6'-fluoro substituent have been synthesized and evaluated for their binding to human CB1 and CB2 receptors. beilstein-journals.orgd-nb.info

The table below summarizes the binding affinities (Ki) of selected fluorinated diindolylmethane derivatives for cannabinoid receptors.

| Compound | Substituents | CB1 Ki (µM) | CB2 Ki (µM) |

| Lead Compound (I) | Unsubstituted DIM | 4.3 | 1.1 |

| 3e | 5-OMe, 6'-F | 4.38 | 1.13 |

| 3h | 5-OMe, 5',6'-diF | 4.30 | 1.25 |

| 3n | 5,6-diF | 2.04 | 0.89 |

Data sourced from a study on unsymmetrical diindolylmethanes. beilstein-journals.orgd-nb.info

G-Protein Coupled Receptor 44 (GPR44) Binding: GPR44, also known as the DP2 receptor, is a G-protein coupled receptor that is a target for therapies against inflammatory conditions like asthma and allergic rhinitis. A series of compounds based on a (5-fluoro-2-methyl-1H-indolyl-3-yl)acetic acid core have been developed as potent GPR44 antagonists. mdpi.com The high affinity of these molecules underscores the importance of the substituted indole scaffold for interaction with this receptor. The fluorine atom and the methyl group are crucial for achieving high binding affinity. mdpi.com

The following table presents the binding affinities for selected GPR44 antagonists derived from a fluorinated indole core.

| Compound | Core Structure | Ki (nM) | IC50 (nM) |

| 13 | (5-fluoro-2-methyl-1H-indolyl-3-yl)acetic acid derivative | 59 | 42 |

| 16 | (5-fluoro-2-methyl-1H-indolyl-3-yl)acetic acid derivative | 14 | 2.8 |

Data sourced from a review on GPR44 tracers. mdpi.com

Future Directions and Emerging Research Avenues in 6 Fluoro 5 Methylindoline Chemistry

Development of More Efficient and Sustainable Synthetic Routes for Indolines

The development of environmentally benign and resource-efficient synthetic methods is a paramount goal in modern chemistry. For indoline (B122111) synthesis, this involves moving away from harsh reagents and energy-intensive conditions towards greener alternatives.

Green chemistry principles are increasingly being integrated into the synthesis of indoline scaffolds. rsc.orgunica.it These approaches aim to reduce waste, minimize energy consumption, and avoid the use of toxic substances. unica.itrsc.org Key advancements include:

Visible-Light Photoredox Catalysis : This method offers a mild and robust pathway for synthesizing substituted indolines. By generating vinyl radicals under visible light, it enables tandem cyclizations in a tin-free process, providing high yields of valuable indoline precursors. rsc.org

Electrochemical Synthesis : Electrocatalysis presents a sustainable strategy for constructing N-heterocycles like indolines. rsc.org For instance, the electrocatalytic triamination of alkynes using 2,2,6,6-tetramethylpiperidinooxy (TEMPO) as a redox catalyst avoids the need for terminal oxidants and transition metals, rapidly increasing molecular complexity. rsc.org

Mechanochemistry : Solvent-free mechanochemical protocols, often utilizing ball-milling, provide an effective and environmentally friendly alternative for reactions like the Fischer indolisation to produce indoles and indolines. unica.it This technique is particularly useful for overcoming the challenges associated with traditional solvent-based methods, such as the energy-demanding removal of high-boiling solvents like acetic acid. unica.it

| Green Synthesis Method | Core Principle | Advantages | Example Application |

|---|---|---|---|

| Visible-Light Photoredox Catalysis | Generation of radical intermediates using light and a photocatalyst. | Mild reaction conditions, high yields, avoids toxic reagents (e.g., tin). rsc.org | Tandem cyclisation of vinyl radicals to form 2,3-disubstituted indolines. rsc.org |

| Electrochemical Synthesis | Use of electricity to drive chemical reactions, often with a redox catalyst. | Avoids terminal oxidants and transition metals, sustainable. rsc.org | Triamination of alkynes to controllably synthesize functionalized indolines and indoles. rsc.org |